Revefenacin - 864750-70-9

Revefenacin

Catalog Number: EVT-280247
CAS Number: 864750-70-9
Molecular Formula: C35H43N5O4
Molecular Weight: 597.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Revefenacin is a novel, long-acting muscarinic antagonist (LAMA) specifically developed for the treatment of chronic obstructive pulmonary disease (COPD) [, , , ]. It is classified as a bronchodilator, a class of drugs that work by relaxing the muscles in the airways, thereby opening up the airways and easing breathing [, , , ].

Revefenacin is distinct from other LAMAs due to its once-daily dosing regimen, high lung selectivity, and administration via nebulization [, , , , , ]. These characteristics make it a potentially valuable therapeutic option for COPD patients who require or prefer nebulized therapy, particularly those who may face challenges using traditional handheld inhalers [, , , ].

Molecular Structure Analysis

Revefenacin possesses a unique biphenyl carbamate tertiary amine structure, differentiating it from the quaternary amine structure found in previously approved LAMAs []. This distinct structure contributes to its pharmacological properties, including its high lung selectivity and prolonged duration of action [, ].

Mechanism of Action

Revefenacin exerts its bronchodilatory effects through potent and selective antagonism of muscarinic cholinergic receptors (mAChRs), specifically targeting the M3 subtype [, ]. By binding to these receptors, Revefenacin prevents the binding of acetylcholine, the endogenous neurotransmitter responsible for bronchoconstriction [, , ]. This inhibitory action results in relaxation of the airway smooth muscles, leading to bronchodilation and improved airflow [, , ].

Revefenacin exhibits kinetic selectivity for the M3 receptor over the M2 receptor, as evidenced by its significantly slower dissociation rate from the hM3 receptor (t1/2 = 82 minutes) compared to the hM2 receptor (t1/2 = 6.9 minutes) at 37°C []. This kinetic selectivity contributes to its prolonged duration of action and reduced systemic anticholinergic side effects [, ].

Applications

Treatment of COPD:

Revefenacin is primarily investigated for its therapeutic potential in managing COPD [, , , , , , , , , , , , , , , , , , , , , , , , , ]. Clinical trials have demonstrated its efficacy in improving lung function, as measured by forced expiratory volume in 1 second (FEV1), in patients with moderate to very severe COPD [, , , , , , , , ].

Nebulized Drug Delivery:

Revefenacin's formulation as a nebulized inhalation solution makes it a suitable treatment option for COPD patients who face difficulties using traditional handheld inhalers, such as the elderly, individuals with cognitive impairment, and those with severe airflow obstruction [, , , , , , ]. Studies utilizing functional respiratory imaging (FRI) have shown that nebulized Revefenacin achieves more efficient drug deposition in both the central and peripheral airways compared to dry powder inhalers (DPIs), suggesting superior drug delivery to the lungs [].

Future Directions

Long-term Safety and Efficacy:

While clinical trials have demonstrated the short-term efficacy and safety of Revefenacin, further research is needed to assess its long-term safety and efficacy in managing COPD []. Long-term studies will provide valuable insights into the drug's sustained effects on lung function, symptom control, and potential for reducing exacerbations.

    THRX-195518 (M2)

    • Compound Description: THRX-195518, often denoted as M2, is a major metabolite of Revefenacin. It is formed through the hydrolysis of Revefenacin. THRX-195518 is found to have a 10-fold lower binding affinity for the M3 muscarinic receptor compared to Revefenacin. []
    • Relevance: As a primary metabolite, understanding the pharmacological activity of THRX-195518 is crucial in evaluating the overall therapeutic profile of Revefenacin. While it demonstrates some binding affinity to the M3 receptor, its contribution to systemic pharmacology is deemed minimal after inhaled administration of Revefenacin. []

    THRX-697795 (M10)

    • Compound Description: THRX-697795, also known as M10, is another significant metabolite of Revefenacin. It is generated through a metabolic pathway involving N-dealkylation and reduction of the parent compound, Revefenacin. []
    • Relevance: This metabolite, along with THRX-195518, contributes to the overall metabolic profile of Revefenacin. Further research might be needed to fully understand the pharmacological implications of THRX-697795 in comparison to Revefenacin. []

    Acetylcholine

    • Compound Description: Acetylcholine is an endogenous neurotransmitter that plays a critical role in the parasympathetic nervous system, including the airways. It binds to muscarinic receptors, leading to bronchoconstriction. [, ]
    • Relevance: Revefenacin acts as a muscarinic antagonist, specifically targeting the M3 receptor subtype. By blocking the binding of acetylcholine to these receptors, Revefenacin effectively prevents bronchoconstriction, making it a valuable therapeutic agent in managing COPD. [, ]

    Methacholine

    • Compound Description: Methacholine is a synthetic choline ester that acts as a muscarinic receptor agonist. It is often used in diagnostic tests to assess bronchial hyperreactivity. []
    • Relevance: Preclinical studies demonstrated that Revefenacin effectively prevents bronchoconstriction induced by methacholine, highlighting its long-acting bronchodilatory properties. [] This finding underscores the therapeutic potential of Revefenacin in mitigating bronchospasm associated with COPD.

    Formoterol Fumarate

    • Compound Description: Formoterol Fumarate is a long-acting β2-agonist (LABA) commonly used in COPD management. It works by relaxing airway smooth muscle, thereby improving airflow. []
    • Relevance: Studies have investigated the physicochemical compatibility and stability of combining Revefenacin with Formoterol Fumarate in a single nebulizer solution. [] This research explores the feasibility and potential benefits of co-administering these two bronchodilators with different mechanisms of action for a more comprehensive therapeutic approach to COPD.

    Tiotropium

    • Compound Description: Tiotropium is another long-acting muscarinic antagonist (LAMA), like Revefenacin, used in COPD treatment. It is often administered via a dry powder inhaler (DPI). [, , , , , ]
    • Relevance: Several studies compared the efficacy, safety, and lung deposition patterns of Revefenacin with Tiotropium in COPD patients. [, , , , , ] These comparative studies are essential in understanding the relative advantages and disadvantages of these two LAMAs, guiding clinicians in choosing the most appropriate treatment option based on individual patient characteristics and preferences.

    Ipratropium

    • Compound Description: Ipratropium is a short-acting muscarinic antagonist (SAMA) commonly used as a rescue medication in COPD management. []
    • Relevance: While not extensively discussed, Ipratropium's inclusion in the context of Revefenacin research underscores the broader class of muscarinic antagonists used in COPD management. [] The comparison between short-acting and long-acting muscarinic antagonists provides insight into the evolution of COPD treatments and the advantages offered by newer, once-daily therapies like Revefenacin.

Properties

CAS Number

864750-70-9

Product Name

Revefenacin

IUPAC Name

[1-[2-[[4-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate

Molecular Formula

C35H43N5O4

Molecular Weight

597.7 g/mol

InChI

InChI=1S/C35H43N5O4/c1-38(34(42)29-13-11-26(12-14-29)25-40-19-15-28(16-20-40)33(36)41)23-24-39-21-17-30(18-22-39)44-35(43)37-32-10-6-5-9-31(32)27-7-3-2-4-8-27/h2-14,28,30H,15-25H2,1H3,(H2,36,41)(H,37,43)

InChI Key

FYDWDCIFZSGNBU-UHFFFAOYSA-N

SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N

Solubility

< 1 mg/ml

Synonyms

iphenyl-2-ylcarbamic acid 1-(2-((4-(4-carbamoylpiperidin-1-ylmethyl)benzoyl)methylamino)ethyl)piperidin-4-yl ester
revefenacin
TD-4208
Yupelri

Canonical SMILES

CN(CCN1CCC(CC1)OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)CN5CCC(CC5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.